

Application Notes: GSK-J4 as a Cell-Permeable Prodrug of GSK-J1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gsk-J1	
Cat. No.:	B607885	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene expression.[4] However, the therapeutic and research applications of **GSK-J1** are limited by its highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is the ethyl ester derivative of **GSK-J1**, which effectively masks the polar carboxylate group, allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, **GSK-J1**.[6] This strategy enables the study of JMJD3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound **GSK-J1**. Upon entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into **GSK-J1**.[6] The active **GSK-J1** then inhibits JMJD3 and UTX by chelating the Fe(II) ion in the enzyme's active site and mimicking the binding of the co-factor α -ketoglutarate.[6] This inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark.[4][7] Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin

condensation and transcriptional repression.[4][7] This mechanism is crucial for modulating inflammatory responses and has shown therapeutic potential in various disease models, including inflammatory diseases and cancer.[4][8][9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-

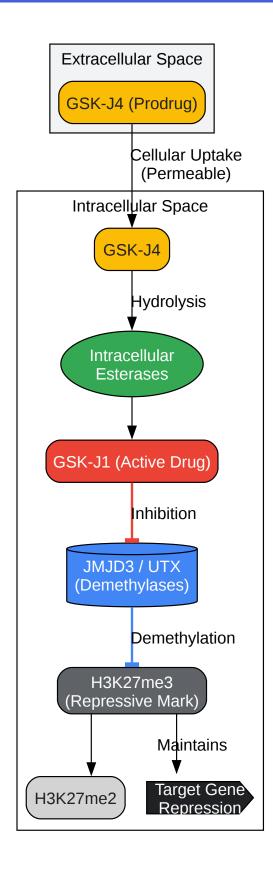
J4

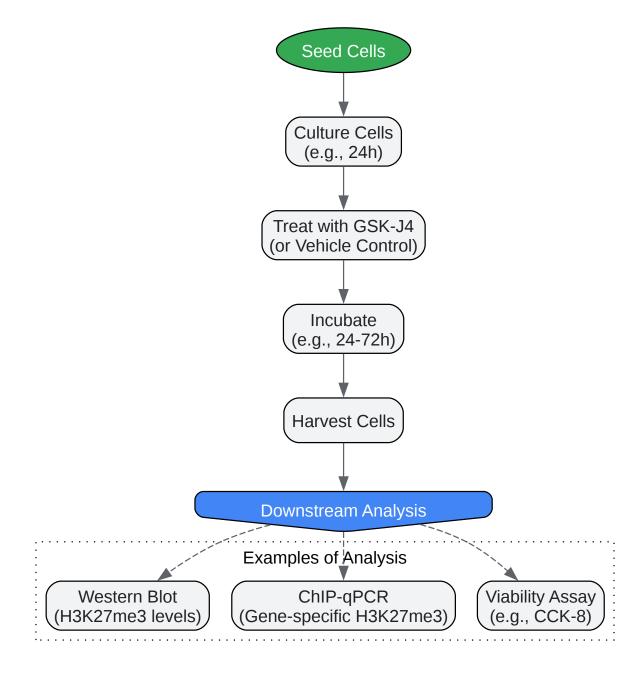
Compound	Target Enzyme	IC50	Assay Type
GSK-J1	JMJD3 (KDM6B)	60 nM	Cell-free assay[1][2]
UTX (KDM6A)	60 nM (Implied)	Cell-free assay[1]	
JARID1B (KDM5B)	0.95 μM - 170 nM	Cell-free assay[1][10]	
JARID1C (KDM5C)	1.76 μM - 550 nM	Cell-free assay[1][10]	-
GSK-J4	JMJD3 (KDM6B)	8.6 μΜ	AlphaLISA[11][12]
UTX (KDM6A)	6.6 μΜ	AlphaLISA[11][12]	
KDM5B	Similar to KDM6B	Cell-based assay[12]	-
KDM4C	Similar to KDM6B	Cell-based assay[12]	-

Note: The IC₅₀ values for GSK-J4 in cell-free assays are expected to be high (>50 μ M) as it requires conversion to **GSK-J1** to be active.[6]

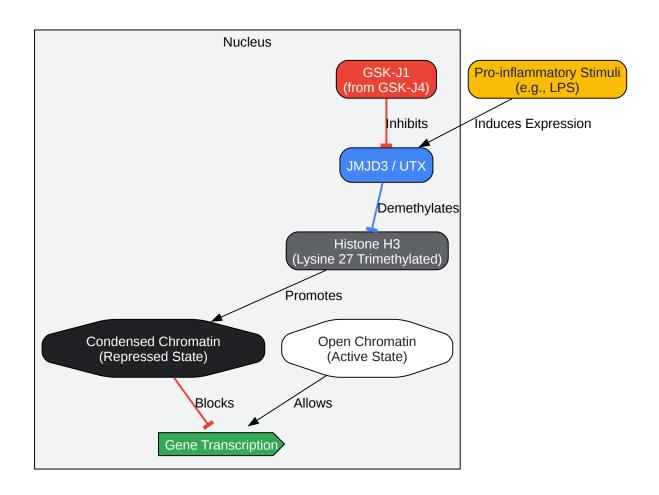
Table 2: Effective Concentrations of GSK-J4 in Cellular Assays

Cell Type	Application	Concentration	Outcome	Reference
Human Primary Macrophages	Inhibition of TNF- α release	9 μM (IC50)	Reduced pro- inflammatory cytokine production	[5][13][14]
HeLa Cells	Prevention of JMJD3-induced H3K27me3 loss	25 μΜ - 30 μΜ	Preserved nuclear H3K27me3 staining	[5][6]
Dendritic Cells (DCs)	Induction of tolerogenic phenotype	25 nM	Reduced expression of co- stimulatory molecules	[15]
Acute Myeloid Leukemia (KG- 1a)	Induction of apoptosis and cell cycle arrest	4 μΜ	Increased expression of apoptosis-related proteins	[16]
Glioma Cells (U87, U251)	Inhibition of proliferation and migration	Concentration- dependent	Induced apoptosis in glioma cells	[17]
Differentiating Embryoid Bodies	Inhibition of proliferation	10 μΜ	Induced cell death	[18]
Prostate Cancer Cells	Reduction of proliferation	6 μΜ - 16 μΜ	Increased H3K27me3 levels	[19]


Table 3: In Vivo Administration of GSK-J4


Animal Model	Disease	Dosage & Administration	Outcome	Reference
DB/DB Mice	Diabetic Cardiomyopathy	Intraperitoneal injection, every 2 days	Ameliorated cardiomyocyte injury	[7]
Balb/c Nude Mice	Prostate Cancer Xenografts	50 mg/kg, daily intraperitoneal injection for 10 days	Decreased tumor growth in androgen- dependent xenografts	[20][21]
Streptozotocin- induced Diabetic Mice	Diabetic Kidney Disease	Not specified	Reduced proteinuria and glomeruloscleros is	[22]
Mice	Experimental Autoimmune Encephalomyeliti s (EAE)	In vivo administration	Ameliorated disease severity	[8]
Mice	Acute Murine Toxoplasmosis	Oral administration for 5 days	Significantly elongated survival time	[23]

Visualizations Prodrug Conversion and Mechanism of Action



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 8. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK J1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 15. researchgate.net [researchgate.net]
- 16. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation [mdpi.com]
- 23. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Application Notes: GSK-J4 as a Cell-Permeable Prodrug of GSK-J1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607885#using-gsk-j4-as-a-cell-permeable-prodrug-of-gsk-j1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com